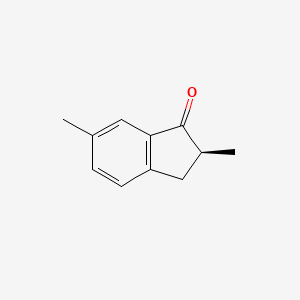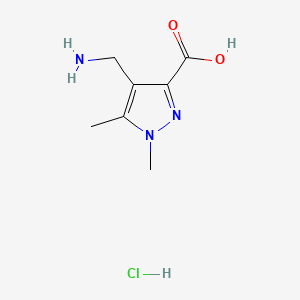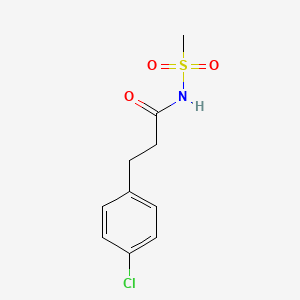
3-(4-chlorophenyl)-N-methanesulfonylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-methanesulfonylpropanamide is an organic compound characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-methanesulfonylpropanamide typically involves the reaction of 3-(4-chlorophenyl)propanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-N-methanesulfonylpropanamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the methanesulfonyl group can be cleaved, resulting in the formation of 3-(4-chlorophenyl)propanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as 3-(4-chlorophenyl)-N-azidopropanamide or 3-(4-chlorophenyl)-N-thiocyanatopropanamide can be formed.
Hydrolysis: The major products are 3-(4-chlorophenyl)propanol and methanesulfonic acid.
科学的研究の応用
3-(4-chlorophenyl)-N-methanesulfonylpropanamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antitumor agents and enzyme inhibitors.
Chemical Biology: The compound is used in the study of protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-N-methanesulfonylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)propyl methanesulfonate: Similar in structure but differs in the functional group attached to the propyl chain.
4-chlorophenyl azide: Contains a chlorophenyl group but has an azide functional group instead of a methanesulfonyl group.
Uniqueness
3-(4-chlorophenyl)-N-methanesulfonylpropanamide is unique due to its combination of a chlorophenyl group and a methanesulfonyl group attached to a propanamide backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry.
特性
分子式 |
C10H12ClNO3S |
|---|---|
分子量 |
261.73 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(14,15)12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13) |
InChIキー |
SUFORFMFDNRBFO-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC(=O)CCC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)
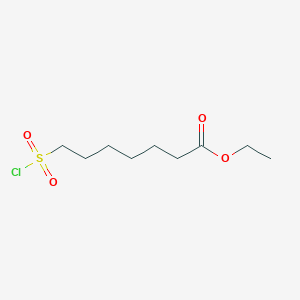
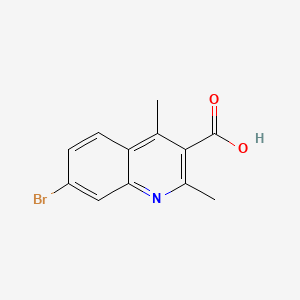
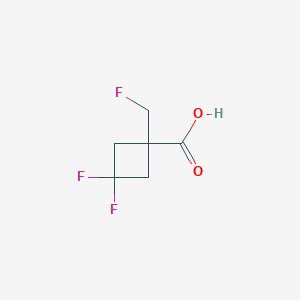
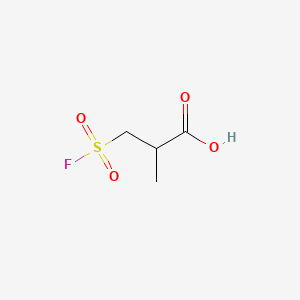

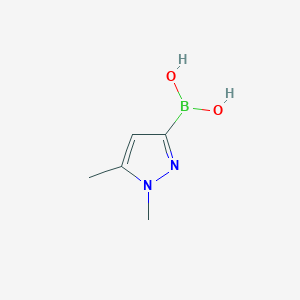
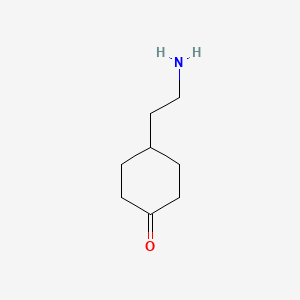
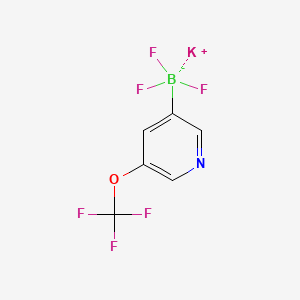
![Methyl[4-(trimethylsilyl)butyl]aminehydrochloride](/img/structure/B13470839.png)
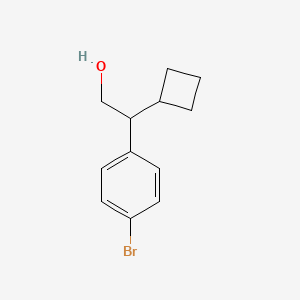
![(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13470841.png)
